molecular formula C9H12ClF3N2O2 B2820157 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one CAS No. 2411266-32-3

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one

Cat. No. B2820157
CAS RN: 2411266-32-3
M. Wt: 272.65
InChI Key: MIOTZNLFCDLAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one, also known as CPI-169, is a small molecule inhibitor that has shown potential in cancer therapy. This compound belongs to the class of imidazolidin-4-one derivatives and has gained attention due to its ability to selectively inhibit the activity of the BET (bromodomain and extra-terminal) family of proteins.

Mechanism of Action

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This, in turn, leads to the suppression of oncogene expression and the induction of cell death in cancer cells.
Biochemical and physiological effects:
1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been shown to have a potent anti-proliferative effect on various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In addition, this compound has been shown to induce apoptosis and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is its selectivity for BET proteins, which minimizes off-target effects. In addition, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain cancer types.

Future Directions

There are several future directions for the development of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to these compounds. In addition, there is a need to develop more potent BET inhibitors that can overcome resistance mechanisms in cancer cells. Finally, the combination of BET inhibitors with other therapies, such as chemotherapy and immunotherapy, may enhance their effectiveness in cancer treatment.
Conclusion:
In conclusion, 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is a promising small molecule inhibitor that has shown potential in cancer therapy. Its selective inhibition of BET proteins and its ability to induce apoptosis in cancer cells make it an attractive candidate for further development. While there are limitations to its potency, ongoing research in this area may lead to the development of more effective BET inhibitors for the treatment of cancer.

Synthesis Methods

The synthesis of 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one involves a multistep process that starts with the reaction of 2-chloropropionyl chloride with 3,3,3-trifluoropropylamine to form an intermediate. This intermediate is then reacted with 1,2-diaminocyclohexane to produce the final product, 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been extensively studied for its potential in cancer therapy. The BET family of proteins plays a critical role in the regulation of gene expression, and their overexpression has been linked to the development of various cancers. 1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the induction of apoptosis in cancer cells.

properties

IUPAC Name

1-(2-chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O2/c1-6(10)8(17)15-4-7(16)14(5-15)3-2-9(11,12)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOTZNLFCDLAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)N(C1)CCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.